3-(Bromomethyl)-3-methylazetidine

Description

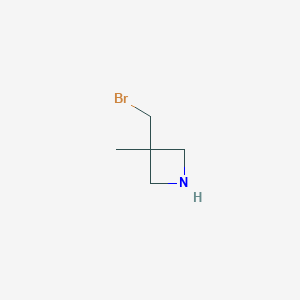

3-(Bromomethyl)-3-methylazetidine is a brominated azetidine derivative characterized by a four-membered azetidine ring with a bromomethyl and methyl group at the 3-position. This compound has emerged as a valuable synthon in organic synthesis due to its reactivity at the brominated carbon, enabling diverse functionalization via nucleophilic substitution reactions.

Synthetic routes to this compound involve the transformation of aziridine precursors. For example, 2-bromomethyl-2-methylaziridine (8) and β,γ-dibrominated amine (10) serve as starting materials to generate 3-bromo-3-methylazetidines (9 and 11) through ring-expansion reactions . These azetidines are stabilized by protective groups such as 4-methylbenzyl (compound 9) or t-butyl (compound 11), which influence their reactivity and downstream applications .

Properties

IUPAC Name |

3-(bromomethyl)-3-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUSEGYHJNEIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methylazetidine typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylazetidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azetidine derivatives with various functional groups.

Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.

Reduction: Formation of 3-methylazetidine.

Scientific Research Applications

3-(Bromomethyl)-3-methylazetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylazetidine in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The azetidine ring provides a strained environment, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Table 1: Comparison of 3-Bromo-3-methylazetidine Derivatives

Comparison with Non-Brominated Azetidines

Non-halogenated azetidines, such as 3-methylazetidine or 3-cyano-3-methylazetidine, lack the electrophilic bromine atom, rendering them inert toward nucleophilic substitution. This highlights the critical role of the bromine atom in this compound as a leaving group for functionalization.

Comparison with Other Halogenated Azetidines

While chloro- or iodo-substituted azetidines are theoretically viable, bromine offers a balance of reactivity and stability. Chloro derivatives are less reactive due to stronger C-Cl bonds, whereas iodo derivatives may exhibit instability under prolonged heating. The C-Br bond in this compound provides optimal reactivity for substitutions without excessive decomposition risks .

Q & A

Q. What are the common synthetic routes for 3-(Bromomethyl)-3-methylazetidine, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be extrapolated from methods used for structurally similar azetidines. For example, 3-bromo-3-ethylazetidines were synthesized via bromination of propenal derivatives followed by imination and NaBH₄ reduction . Key factors include:

- Bromination efficiency : Use of Br₂ in CH₂Cl₂ ensures electrophilic substitution but requires strict temperature control to avoid side reactions.

- Reduction selectivity : NaBH₄ in MeOH selectively reduces α,β-dibromoimines while preserving the azetidine ring.

- Purification challenges : Column chromatography is often required due to byproducts like unreacted imines.

Q. How should researchers characterize this compound to confirm structural integrity?

Advanced spectroscopic and crystallographic techniques are critical:

- NMR : ¹H/¹³C NMR can identify the bromomethyl (-CH₂Br) and methyl (-CH₃) groups via characteristic splitting patterns (e.g., δ ~3.5 ppm for CH₂Br in CDCl₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₅H₁₀BrN) and isotopic patterns for bromine.

- X-ray diffraction (XRD) : Resolves bond angles and steric effects of the azetidine ring, critical for studying reactivity .

Q. What precautions are necessary for handling this compound in the lab?

Safety protocols must address its reactivity and toxicity:

- Storage : Store at 2–4°C in airtight, amber vials to prevent photodegradation and moisture absorption .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Decomposition : Avoid strong bases, which may trigger elimination reactions releasing HBr .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

The C-Br bond serves as a versatile handle for functionalization:

- Nucleophilic substitution : Reacts with amines or thiols in SN2 mechanisms, but steric hindrance from the azetidine ring may slow kinetics .

- Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) to couple with boronic acids, forming biaryl derivatives .

- Contradictions : Some studies report lower yields compared to linear bromoalkanes due to ring strain; DFT calculations suggest transition-state destabilization .

Q. What role does this compound play in the synthesis of bioactive molecules or materials?

It is a key intermediate in:

- Pharmaceuticals : Used to introduce azetidine motifs into kinase inhibitors or GPCR modulators, leveraging its conformational rigidity .

- Polymer chemistry : Acts as a crosslinking agent in epoxy resins, where the bromomethyl group initiates cationic polymerization .

- Chiral catalysis : Derivatives serve as ligands in asymmetric catalysis, though enantioselective synthesis remains challenging .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

Discrepancies arise from experimental variables:

- Temperature : Decomposition accelerates above 25°C; thermogravimetric analysis (TGA) shows mass loss starting at 40°C .

- Solvent effects : Stability in aprotic solvents (e.g., THF) exceeds that in protic solvents (e.g., MeOH) due to reduced nucleophilic attack .

- Analytical validation : Use LC-MS to detect degradation products like 3-methylazetidine or HBr .

Q. How do substituents on the azetidine ring (e.g., methyl vs. fluoromethyl) alter the compound’s physicochemical properties?

Comparative studies on analogs reveal:

- Lipophilicity : Methyl groups increase logP vs. fluorinated derivatives, impacting membrane permeability in drug design .

- Thermal stability : Fluorinated analogs (e.g., 3-(difluoromethyl)-3-methylazetidine) exhibit higher decomposition thresholds (ΔT ~15°C) .

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) reduce SN2 reactivity but enhance electrophilic aromatic substitution .

Methodological Recommendations

- Synthetic Optimization : Screen Lewis acids (e.g., TiCl₄) during imination to improve regioselectivity .

- Reaction Monitoring : Use in-situ IR spectroscopy to track bromomethyl group consumption during coupling reactions .

- Data Reproducibility : Report detailed conditions (e.g., solvent purity, catalyst loading) to address literature inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.